molecular formula C8H8N2O5S B12008228 N-acetyl-2-nitrobenzenesulfonamide CAS No. 23530-44-1

N-acetyl-2-nitrobenzenesulfonamide

Cat. No.: B12008228
CAS No.: 23530-44-1
M. Wt: 244.23 g/mol
InChI Key: CUQSQUHHFLEMRA-UHFFFAOYSA-N
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Description

N-acetyl-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H8N2O5S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of an acetyl group, a nitro group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetyl-2-nitrobenzenesulfonamide can be synthesized through various synthetic routes. One common method involves the acetylation of 2-nitrobenzenesulfonamide using acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 2-nitrobenzenesulfonamide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-amino-N-acetylbenzenesulfonamide.

    Substitution: N-substituted sulfonamides.

    Hydrolysis: 2-nitrobenzenesulfonamide.

Scientific Research Applications

N-acetyl-2-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-acetyl-2-nitrobenzenesulfonamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-4-nitrobenzenesulfonamide
  • N-acetyl-3-nitrobenzenesulfonamide
  • N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamide

Uniqueness

N-acetyl-2-nitrobenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The position of the nitro group relative to the sulfonamide and acetyl groups can significantly impact the compound’s properties and applications.

Properties

CAS No.

23530-44-1

Molecular Formula

C8H8N2O5S

Molecular Weight

244.23 g/mol

IUPAC Name

N-(2-nitrophenyl)sulfonylacetamide

InChI

InChI=1S/C8H8N2O5S/c1-6(11)9-16(14,15)8-5-3-2-4-7(8)10(12)13/h2-5H,1H3,(H,9,11)

InChI Key

CUQSQUHHFLEMRA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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